molecular formula C6H4BrNS B3111907 5-(Bromomethyl)thiophene-3-carbonitrile CAS No. 186552-10-3

5-(Bromomethyl)thiophene-3-carbonitrile

Cat. No. B3111907
CAS RN: 186552-10-3
M. Wt: 202.07 g/mol
InChI Key: PFHFDZCJGDWQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)thiophene-3-carbonitrile is a chemical compound with the CAS Number: 186552-10-3 . It has a molecular weight of 203.08 and its InChI code is 1S/C6H5BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4,9H,2H2 . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)thiophene-3-carbonitrile is represented by the InChI code 1S/C6H5BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4,9H,2H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

5-(Bromomethyl)thiophene-3-carbonitrile is a white solid . and a molecular weight of 202.07 . The compound’s InChI code is 1S/C6H4BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 .

Scientific Research Applications

Electrochromic Properties

  • Synthesis of Electrochromic Polymers : 5-(Bromomethyl)thiophene-3-carbonitrile has been utilized in synthesizing new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. These derivatives, functioning as monomers, have been used to create electrochromic polymers and copolymers, exhibiting distinct electrochromic properties suitable for electronic display (ECD) applications. The synthesis involves oxidation and copolymerization processes, enhancing the stability and response time of the electrochromic films (Abaci et al., 2016).

Photophysical Properties

  • Solvatochromic Behavior Analysis : Research has been conducted on derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile to study their solvatochromic behavior, particularly in different solvents. The study focuses on understanding how solvent polarity affects the photophysical properties of these compounds, which is crucial for their potential application in optical and electronic devices (Dappour et al., 2019).

Photovoltaic Applications

  • Small Molecule Solar Cells : Derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile have been designed and used in the creation of small molecules for bulk-heterojunction solar cells. These molecules, containing electron-donating and accepting groups linked by thiophene units, demonstrate the potential for improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).

Synthesis of Novel Compounds

  • Novel Schiff Bases Synthesis : Utilizing 5-(Bromomethyl)thiophene-3-carbonitrile, novel Schiff bases have been synthesized, showing promising antimicrobial activity. This showcases the compound's utility in creating new chemicals with potential biological applications (Puthran et al., 2019).

Photochemical Behavior

  • Photochemical Arylation Studies : The photochemical behavior of 5-(Bromomethyl)thiophene-3-carbonitrile and its derivatives has been investigated, particularly focusing on the arylation process. This research provides insights into the compound's reactivity under light, which is important for photochemical synthesis applications (D’Auria et al., 1989).

Polymorphism and Thermochemistry

  • Conformational Polymorphism Analysis : Detailed analyses of polymorphic forms of derivatives of 5-(Bromomethyl)thiophene-3-carbonitrile have been conducted. Such studies are essential for understanding the material's physical properties, which impact its application in pharmaceutical and material sciences (Yu et al., 2000).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(bromomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHFDZCJGDWQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)thiophene-3-carbonitrile

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2-(hydroxymethyl)thiophene-4-carbonitrile (1.14 g, 8.2 mmol) in dichloromethane (50 mL) was added triphenylphosphine (2.8 g, 10.6 mmol) and carbon tetrabromide (3.3 g, 9.9 mmol). After stirring for 3 h at rt, the solvent was removed in vacuo and the residue chromatographed using EtOAc and n-hexane (1:4) to give the title compound (1.6 g, 96%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)thiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)thiophene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)thiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)thiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)thiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)thiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.